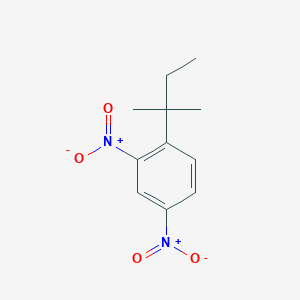![molecular formula C24H24N2O3S B2575549 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954640-53-0](/img/structure/B2575549.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound featuring a range of functional groups that make it an interesting subject for chemical research. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. These steps include the formation of the tetrahydroisoquinoline core followed by the introduction of the ethylsulfonyl group and the biphenyl carboxamide moiety. Key reaction conditions include:
Formation of the Tetrahydroisoquinoline Core: : This is generally achieved through Pictet-Spengler reaction involving a β-phenylethylamine derivative and an aldehyde or ketone.
Introduction of Ethylsulfonyl Group: : Commonly, this involves the sulfonation using ethanesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Biphenyl Carboxamide: : The final step typically involves an amide coupling reaction using biphenyl-4-carboxylic acid and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production often aims for high yield and purity and may involve:
Optimized Catalysis: : Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions.
Purification Techniques: : Utilizing advanced purification methods like HPLC (High-Performance Liquid Chromatography).
化学反応の分析
Types of Reactions
The compound N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide undergoes various types of reactions:
Oxidation: : The ethylsulfonyl group can be oxidized to sulfone derivatives.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: : LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride) in dry ether or alcohol.
Substitution: : Electrophilic aromatic substitution using reagents such as Br2 in the presence of a Lewis acid catalyst.
Major Products
The reactions typically yield a range of products:
Sulfonyl Oxidation: : Forms sulfone derivatives.
Carbonyl Reduction: : Leads to the formation of secondary alcohols.
Halogen Substitution: : Results in brominated or chlorinated biphenyl derivatives.
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysis Research: : Serving as ligands or substrates in catalytic systems.
Biology
Biochemical Probes: : Utilized in probing enzyme activities and pathways.
Drug Design: : Acting as lead compounds in drug discovery processes.
Medicine
Pharmaceutical Agents: : Potential use in creating new therapeutic agents targeting neurological disorders.
Diagnostics: : Incorporation into diagnostic tools for various diseases.
Industry
Material Science: : Applied in developing new materials with specific properties.
Chemical Manufacturing: : Used as a building block in the manufacturing of fine chemicals.
作用機序
The compound interacts with biological systems primarily through:
Molecular Targets: : Targets include specific enzymes, receptors, or ion channels.
Pathways: : Modulates pathways involved in neurotransmission, signal transduction, or metabolic processes.
Molecular Targets
Enzymes: : Inhibition or activation of key enzymes in metabolic pathways.
Receptors: : Binding to receptors such as GPCRs (G-protein coupled receptors) influencing cellular responses.
Pathways Involved
Neurotransmission: : Affecting the release or reuptake of neurotransmitters.
Signal Transduction: : Modulating intracellular signaling cascades.
類似化合物との比較
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide can be compared with other isoquinoline derivatives such as:
N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline
N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline
Unique Properties
Ethylsulfonyl Group: : Provides specific reactivity and biological activity not found in other similar compounds.
Biphenyl Carboxamide Moiety: : Enhances binding affinity and specificity towards molecular targets.
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-15-14-20-12-13-23(16-22(20)17-26)25-24(27)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXUKKXLIYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)




![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)

![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)

